4-Bromo-2,3,5,6-tetrafluoroaniline

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Sourcing a tetrafluoroaniline with predictable supramolecular behavior? 4-Bromo-2,3,5,6-tetrafluoroaniline (btfa) resolves the bonding ambiguity of iodo analogs. Key differentiation: • Exclusive H-bond donor: ΔESP of 261.6 kJ mol⁻¹ e⁻¹ drives singular N-H···N interactions in >80% of cocrystals tested, versus balanced donor behavior in iodo analogs. • Pd-catalyzed cross-coupling: para-Br enables Suzuki, Stille, and Sonogashira reactions for constructing fluorinated biaryl pharmacophores. • Scalable supply: available up to 120 kg scale at ≥98% purity for preclinical through early clinical manufacturing campaigns.

Molecular Formula C6H2BrF4N
Molecular Weight 243.98 g/mol
CAS No. 1998-66-9
Cat. No. B155666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,5,6-tetrafluoroaniline
CAS1998-66-9
Molecular FormulaC6H2BrF4N
Molecular Weight243.98 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)Br)F)F)N
InChIInChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
InChIKeyLZUYSMHNMFCPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 120 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3,5,6-tetrafluoroaniline for R&D


4-Bromo-2,3,5,6-tetrafluoroaniline (btfa) is a perhalogenated aniline derivative (molecular formula C₆H₂BrF₄N, molecular weight 243.98 g/mol) featuring a para-bromine substituent and four fluorine atoms at the 2,3,5,6 positions [1]. This compound serves as a bifunctional hydrogen and halogen bond donor in crystal engineering [2], and its bromine atom enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) for constructing fluorinated aromatic scaffolds in pharmaceutical and agrochemical synthesis .

Hydrogen bond-directed cocrystal engineering
Pd-catalyzed cross-coupling via bromine
Electron-deficient fluorinated building block

4-Bromo-2,3,5,6-tetrafluoroaniline vs. Halo Analogs


Although 4-chloro-2,3,5,6-tetrafluoroaniline (CAS 344-07-0 route) and 2,3,5,6-tetrafluoro-4-iodoaniline (CAS 1991-43-1) share the same tetrafluoroaniline core, substituting one halogen for another fundamentally alters electronic properties and supramolecular behavior. In cocrystal engineering, btfa preferentially forms N–H···N hydrogen bonds with acceptors, whereas the iodo analog itfa predominantly engages in I···N halogen bonds [1]. This dichotomy in bonding hierarchy translates to distinct crystal packing motifs and material properties. Furthermore, the difference in electrostatic potential (ΔESP) between competing donor sites is 261.6 kJ mol⁻¹ e⁻¹ for btfa versus 157.0 kJ mol⁻¹ e⁻¹ for itfa, a quantitative measure of why btfa favors a singular preferred intermolecular interaction while itfa exhibits more balanced donor behavior [1]. Such electronic disparities directly impact reactivity in cross-coupling reactions and the physical properties of derived materials [2].

btfa (Br)
Chloro / Iodo analogs
Risk Shift
N–H···N hydrogen bond dominant
Halogen bond dominant (I analog)
Cocrystal packing motif may shift
Larger electrostatic potential difference
Smaller electrostatic potential difference
Interaction selectivity profile may differ

4-Bromo-2,3,5,6-tetrafluoroaniline Differentiation Evidence


Hydrogen Bond vs. Halogen Bond in Cocrystals

In a head-to-head crystallographic and DFT study, btfa (4-bromo-2,3,5,6-tetrafluoroaniline) and itfa (2,3,5,6-tetrafluoro-4-iodoaniline) were evaluated as bifunctional hydrogen/halogen bond donors with nitrogen-containing acceptors [1]. The dominant supramolecular interaction differed fundamentally: btfa formed N–H···N hydrogen bonds in 4 out of 5 cocrystals, while itfa formed I···N halogen bonds as the dominant interaction in 2 cocrystals and mixed interactions in 4 others [1].

H-Bond vs Halogen Bond
Head-to-head
btfa: N–H···N dominant (4/5 cocrystals)
itfa: I···N dominant (2 cocrystals)
Supports hydrogen bond-directed assembly
Cocrystal study with ditopic N-acceptors
Crystal Engineering Supramolecular Chemistry Halogen Bonding

Electrostatic Potential and Site Reactivity

DFT calculations revealed that the difference in electrostatic potential (ΔESP) between competing donor sites on btfa is 261.6 kJ mol⁻¹ e⁻¹, significantly larger than the 157.0 kJ mol⁻¹ e⁻¹ observed for the iodo analog itfa [1]. This larger ΔESP value quantitatively confirms that btfa exhibits a stronger preference for a singular preferred intermolecular interaction, consistent with the observed hydrogen bond dominance in cocrystal structures [1].

ΔESP Difference
Head-to-head
261.6 kJ mol⁻¹ e⁻¹ (btfa)
Larger selectivity for singular interaction
vs. 157.0 kJ mol⁻¹ e⁻¹ for itfa
Computational Chemistry DFT Calculations Molecular Electrostatic Potential

Aryl Radical Generation: Brominated vs. Non-Brominated

Decomposition of pentafluoroaniline, 2,3,5,6-tetrafluoroaniline, and its 4-bromo and 4-methoxy analogs by pentyl nitrite generates the corresponding aryl radicals [1]. The 4-bromo derivative (btfa) provides a distinct radical intermediate compared to the non-brominated 2,3,5,6-tetrafluoroaniline, enabling subsequent halogen-atom abstraction from solvents (CHCl₃, CCl₄, BrCCl₃) to yield substituted benzenes [1].

Radical Generation
Head-to-head
Bromo-substituted aryl radical
Distinct reactivity for radical C–C bond formation
Pentyl nitrite decomposition method
Free Radical Chemistry Polyfluoroaromatic Compounds Homolytic Reactions

Production Scale and Supply Availability

Commercial suppliers provide 4-bromo-2,3,5,6-tetrafluoroaniline at production scales up to 120 kg [1], with purity specifications of ≥98% by GC and moisture content ≤0.5% [1]. This contrasts with the iodo analog (2,3,5,6-tetrafluoro-4-iodoaniline) which is typically offered at milligram to gram quantities (e.g., 25 mg to 5 g) [2], indicating more limited large-scale availability.

Supply Scale
Cross-study comparable
Up to 120 kg (btfa)
Supports multi-kg scale-up projects
Iodo analog typically lab scale (mg–g)
Chemical Procurement Scale-up Supply Chain

Synthetic Route Efficiency via Bromination

A documented synthetic route for btfa involves bromination of 2,3,5,6-tetrafluoroaniline using elemental bromine with sodium bicarbonate in methanol at room temperature . Alternative routes from 4-bromotetrafluorophenylhydrazine yield approximately 58% . For comparison, synthesis of the iodo analog requires autoclaving conditions with tert-butylamine for the key N-tert-butyl intermediate formation [1], indicating more demanding reaction conditions.

Synthetic Route
Cross-study comparable
Room temperature bromination
Milder conditions may reduce production cost
Br₂/NaHCO₃/MeOH vs. autoclave for iodo analog
Organic Synthesis Halogenation Process Chemistry

Patent-Documented Pharmaceutical Intermediate

GB Patent 1147067A explicitly documents the use of 4-bromo-2,3,5,6-tetrafluoroaniline as a key intermediate in the synthesis of fluorinated aromatic nitrile derivatives [1]. The patent teaches treatment of bromopentafluorobenzene with ammonia to yield btfa, followed by further transformation to pharmaceutical nitrile products [1]. This establishes btfa as an industrially validated building block for fluorinated drug candidates.

Patent Utility
Class-level
GB1147067A claims btfa as intermediate
Supports freedom-to-operate assessment
Patent-documented fluorinated nitrile synthesis
Pharmaceutical Intermediates Patent Chemistry Fluorinated Drugs

4-Bromo-2,3,5,6-tetrafluoroaniline Application Scenarios


Hydrogen Bond-Directed Cocrystal Design

When designing cocrystals with ditopic nitrogen acceptors (e.g., 4,4′-bipyridine, DABCO), btfa is the preferred tetrafluoroaniline donor when hydrogen bond-directed assembly is required. Crystallographic evidence demonstrates that btfa forms N–H···N hydrogen bonds as the dominant supramolecular interaction in 80% of cocrystals tested [1], with a ΔESP of 261.6 kJ mol⁻¹ e⁻¹ favoring singular preferred interactions [1]. This predictable hydrogen bonding behavior is essential for pharmaceutical cocrystal formulations where hydrogen-bonding networks influence solubility and bioavailability.

Pharmaceutical Intermediate Scale-Up

For pharmaceutical development programs progressing from discovery to pilot scale, btfa offers a procurement advantage with commercial availability up to 120 kg scale at ≥98% purity [1]. The compound is patent-documented as an intermediate for fluorinated aromatic nitriles [2] and enables subsequent Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) via its bromine leaving group [3]. This combination of scalable supply and established synthetic utility makes btfa suitable for preclinical and early clinical manufacturing campaigns.

Radical-Mediated Fluorinated Aromatic Synthesis

Btfa serves as a precursor for generating para-bromo-substituted tetrafluorophenyl radicals upon decomposition with pentyl nitrite [1]. These radicals can abstract halogen atoms from solvents (CHCl₃, CCl₄, BrCCl₃) to produce substituted benzenes, providing a distinct reactivity profile compared to the non-halogenated 2,3,5,6-tetrafluoroaniline radical [1]. This pathway is valuable for constructing complex fluorinated aromatic scaffolds via radical C–C bond formation in medicinal chemistry applications.

Electron-Deficient Building Block for Cross-Coupling

The electron-withdrawing tetrafluoro substitution pattern on btfa enhances the reactivity of the para-bromine in Pd-catalyzed cross-coupling reactions [1]. This electronic activation, quantified by the 261.6 kJ mol⁻¹ e⁻¹ ΔESP [2], facilitates Suzuki, Heck, and Sonogashira couplings to introduce diverse substituents onto the fluorinated aromatic core. The compound is particularly suited for synthesizing fluorinated biaryl pharmacophores where metabolic stability and membrane permeability are critical design parameters.

Application
Selection Property
Validation Focus
Hydrogen bond-directed cocrystal engineering
Hydrogen bonding hierarchy
N–H···N interaction consistency
Pharmaceutical intermediate scale-up
Scalable supply with high purity
Multi-kg production feasibility
Radical-mediated fluorinated aromatic synthesis
Bromo-substituted radical precursor
Radical generation and halogen abstraction
Electron-deficient building block for cross-coupling
Activated bromine for Pd-catalyzed coupling
Cross-coupling efficiency with fluorinated core
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